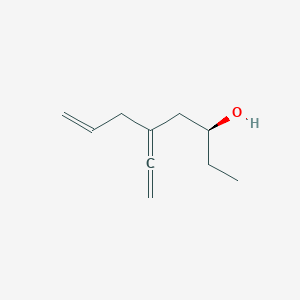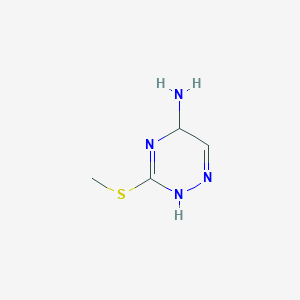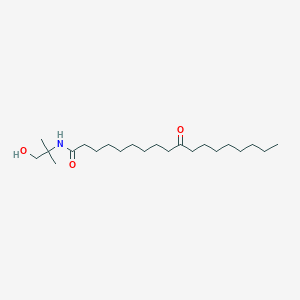
Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo-, also known as N-(2-Hydroxy-1,1-dimethylethyl)octadecanamide, is a compound with the molecular formula C22H45NO2 and a molecular mass of 355.60 g/mol . This compound is a type of amide and is known for its various applications in different fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo- typically involves the reaction of octadecanoic acid (stearic acid) with 2-amino-2-methyl-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
[ \text{C}{18}\text{H}{36}\text{O}2 + \text{C}4\text{H}{11}\text{NO} \rightarrow \text{C}{22}\text{H}_{45}\text{NO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve additional purification steps such as recrystallization or distillation to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mecanismo De Acción
The mechanism of action of Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Stearamide: Similar in structure but lacks the hydroxy and oxo groups.
N-(2-Hydroxyethyl)stearamide: Contains a hydroxyethyl group instead of the hydroxy and oxo groups.
N-(2-Methylol-2-propyl)octadecanamide: Similar structure with a methylol group
Uniqueness
Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo- is unique due to the presence of both hydroxy and oxo groups, which confer specific chemical properties and reactivity. These functional groups enhance its solubility, reactivity, and potential biological activities compared to similar compounds .
Propiedades
Número CAS |
802935-56-4 |
|---|---|
Fórmula molecular |
C22H43NO3 |
Peso molecular |
369.6 g/mol |
Nombre IUPAC |
N-(1-hydroxy-2-methylpropan-2-yl)-10-oxooctadecanamide |
InChI |
InChI=1S/C22H43NO3/c1-4-5-6-7-10-13-16-20(25)17-14-11-8-9-12-15-18-21(26)23-22(2,3)19-24/h24H,4-19H2,1-3H3,(H,23,26) |
Clave InChI |
YLMRPOGEGFUKDD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)CCCCCCCCC(=O)NC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


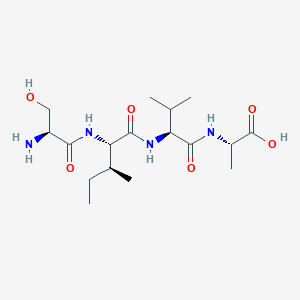

![5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B14210567.png)
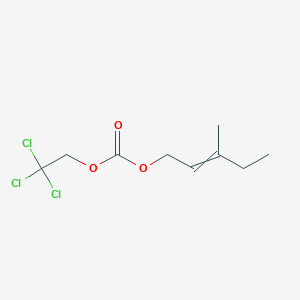
![1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14210600.png)
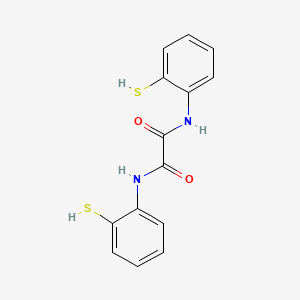
![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)
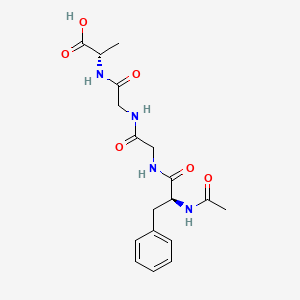
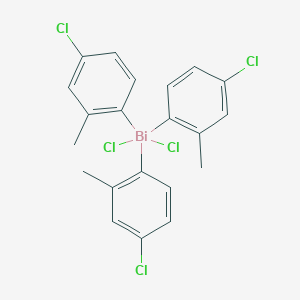
![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)
